Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate
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Overview
Description
Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate is an organic compound with a complex structure that includes bromine, chlorine, and formyl groups attached to a phenoxy acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate typically involves the reaction of 2-bromo-4-chloro-6-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: 2-bromo-4-chloro-6-carboxyphenoxy acetate.
Reduction: 2-bromo-4-chloro-6-hydroxymethylphenoxy acetate.
Hydrolysis: 2-bromo-4-chloro-6-formylphenol and methanol.
Scientific Research Applications
Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and chlorine enhances its electrophilic character, making it susceptible to nucleophilic attack. The formyl group can participate in redox reactions, further diversifying its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-bromo-4-chloro-6-methylphenoxy)acetate
- Methyl (2-bromo-4-chloro-6-hydroxyphenoxy)acetate
- Methyl (2-bromo-4-chloro-6-nitrophenoxy)acetate
Uniqueness
Methyl (2-bromo-4-chloro-6-formylphenoxy)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific redox reactions and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl 2-(2-bromo-4-chloro-6-formylphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO4/c1-15-9(14)5-16-10-6(4-13)2-7(12)3-8(10)11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNGHZJEBDTSQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Br)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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